2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to 2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide, typically involves the formation of benzamide moieties through various chemical reactions. For instance, studies have described the preparation of benzamide derivatives by reacting morpholinylmethyl with chloro and ethoxy substituents, showcasing the versatility in synthesizing such compounds with specific functional groups (Kato et al., 1992). These methodologies highlight the strategic incorporation of substituents to achieve desired chemical structures and properties.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including 2-chloro-4,5-difluoro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide, often focuses on the impact of specific substituents on the molecule's overall configuration and potential intermolecular interactions. The crystalline forms of similar compounds have been characterized to understand how structural variations influence their stability and behavior (Yanagi et al., 2000). Such analyses are crucial for predicting the physical and chemical properties of these compounds.
Chemical Reactions and Properties
Benzamide derivatives undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. For example, fluorinated benzamide neuroleptics have been synthesized and radiolabeled for pharmaceutical applications, demonstrating the chemical versatility and potential for modification of these compounds (Mukherjee, 1991). Such studies are indicative of the broad range of chemical reactions that benzamide derivatives can participate in, based on their structural makeup.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are directly influenced by their molecular structure. Polymorphs of similar compounds have been extensively studied to understand these properties (Yanagi et al., 2000). This knowledge aids in the development of compounds with desirable physical characteristics for various applications.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with biological systems, are areas of significant research interest. The synthesis and characterization of these compounds provide insights into their chemical behavior and potential as pharmacological agents or materials (Choi et al., 2003). Understanding these properties is crucial for tailoring benzamide derivatives for specific applications.
properties
IUPAC Name |
2-chloro-4,5-difluoro-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF2NO2/c1-11(2)13-5-4-12(3)8-18(13)25-7-6-23-19(24)14-9-16(21)17(22)10-15(14)20/h4-5,8-11H,6-7H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXAQMDWFHTDAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=C(C=C2Cl)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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